molecular formula C17H21N3O2 B5436893 8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

Cat. No.: B5436893
M. Wt: 299.37 g/mol
InChI Key: UXCVDCUFSZYLHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzodiazepines, which are widely used drugs for several indications . Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine), normally in 1 and 4 positions .


Molecular Structure Analysis

The molecular structure of benzodiazepines includes a benzene ring fused to a seven-membered diazepine ring . The specific substitutions at different positions can greatly influence the activity of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzodiazepines can be complex and depend on the specific structure and substitutions of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substitutions. For instance, the compound “(6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride” has a linear formula of C8H14O1N3Cl1 .

Mechanism of Action

The mechanism of action of benzodiazepines is generally well-known. They enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety and hazards of benzodiazepines are well-documented. They can cause dependence and tolerance, often led by misuse, wrong prescriptions, or extended treatments . Specific safety information for this compound would depend on its exact structure and properties.

Future Directions

New lines of research related to benzodiazepines include not only new therapeutic uses but also the adverse effects in short and long term . They also include the study of nonbenzodiazepine drugs due to their close relation with benzodiazepines .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-4-5-16(8-14(13)2)22-11-17(21)19-6-3-7-20-12-18-9-15(20)10-19/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVDCUFSZYLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCCN3C=NC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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